REACTION_CXSMILES
|
Br[CH:2]([CH2:7]Br)[C:3]([O:5][CH3:6])=[O:4].C([O-])([O-])=O.[K+].[K+].[CH2:15]([NH2:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(#N)C>[CH2:15]([N:22]1[CH2:7][CH:2]1[C:3]([O:5][CH3:6])=[O:4])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
92.5 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OC)CBr
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After being stirred at rt for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched with a saturated aqueous NH4Cl solution
|
Type
|
EXTRACTION
|
Details
|
The organic material was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extracts dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chomatography (EtOAc/Hex 2/1)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.62 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |